N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydroquinoline-4-carboxamide): Shares a similar core structure but lacks the pyrazole ring.
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrochromene-4-carboxamide): Contains a chromene ring instead of a benzothieno-pyrimidine core.
Uniqueness
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its fused benzothieno-pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-9-4-5-11-13(8-9)25-16-14(11)17(24)22(10(2)19-16)20-15(23)12-6-7-18-21(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,20,23) |
InChI Key |
OBAHMAUYRUAHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CC=NN4C |
Origin of Product |
United States |
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